2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid
Overview
Description
2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with chloro, difluoromethoxy, and acetic acid groups. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid typically involves multiple steps, starting with the chlorination of pyridine derivatives followed by the introduction of difluoromethoxy and acetic acid groups. Common synthetic routes include:
Halogenation: Chlorination of pyridine derivatives using chlorine gas or other chlorinating agents.
Difluoromethoxylation: Introduction of the difluoromethoxy group using reagents like difluoromethane in the presence of a suitable catalyst.
Acetylation: Conversion of the intermediate compound to the final product by reacting with acetic anhydride or acetyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. Continuous flow reactors and batch processing are common methods employed in the industry.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or esters.
Reduction: Reduction of the pyridine ring to form pyridine derivatives.
Substitution: Replacement of the chloro or difluoromethoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate, chromic acid, or hydrogen peroxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids, esters, and amides.
Reduction: Production of pyridine derivatives with reduced oxidation states.
Substitution: Generation of compounds with different functional groups.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical research.
Biology: Employed in the study of biological systems and as a tool in molecular biology.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
2-Chloro-4-(difluoromethoxy)benzoic acid
(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Pyraflufen-ethyl
Uniqueness: 2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-[3-chloro-4-(difluoromethoxy)pyridin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO3/c9-7-4(3-6(13)14)12-2-1-5(7)15-8(10)11/h1-2,8H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXYOGMFDRUGGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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